molecular formula C7H8N2O2 B073445 Ethyl pyridazine-3-carboxylate CAS No. 1126-10-9

Ethyl pyridazine-3-carboxylate

Cat. No. B073445
CAS RN: 1126-10-9
M. Wt: 152.15 g/mol
InChI Key: LLLVOBWNRQYTKR-UHFFFAOYSA-N
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Description

Ethyl pyridazine-3-carboxylate is a chemical compound that has been studied for its potential in various chemical syntheses and applications due to its unique structure and reactivity. It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds, which are a core part of many pharmacological agents, agrochemicals, and materials.

Synthesis Analysis

The synthesis of Ethyl pyridazine-3-carboxylate involves several key strategies, including condensation reactions and regioselective synthesis techniques. For instance, a novel scaffold for this compound has been developed through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, leading to the synthesis of various pyridazine derivatives (Zanatta et al., 2020). Another method involves the reaction of substituted 3-amino-pyridazines with ethyl 2-chloroacetoacetate in anhydrous ethanol (Abignente et al., 1992).

Molecular Structure Analysis

Detailed structural analyses, including X-ray diffraction and NMR techniques, have been utilized to elucidate the molecular structure of Ethyl pyridazine-3-carboxylate derivatives. For example, the structure of ethyl 4,5-dihydro-1-heteroaryl-5-hydroxy-1H-pyrazole-5-carboxylates, as stable intermediates in the pyrazole ring formation, has been determined using NMR and X-ray diffraction (Hanzlowsky et al., 2003).

Chemical Reactions and Properties

Ethyl pyridazine-3-carboxylate undergoes various chemical reactions, offering a pathway to synthesize a wide range of heterocyclic compounds. For instance, its reactivity has been explored towards the synthesis of pyran, pyridine, and pyridazine derivatives, showcasing its versatility in heterocyclic synthesis (Mohareb et al., 2004).

Scientific Research Applications

1. Application in Medicinal Chemistry and Optoelectronics

  • Summary of Application: Pyridazine derivatives, including Ethyl pyridazine-3-carboxylate, have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .
  • Methods of Application: The application of these compounds is focused on the recent advances in [3 + n] cycloaddition reactions in the pyridazine series .
  • Results or Outcomes: These compounds have shown potential applications in optoelectronics, particularly as fluorescent materials and sensors, and in medicinal chemistry, particularly as antimicrobials and anticancer agents .

2. Application in Antimicrobial Activity

  • Summary of Application: Some novel pyrimido [4′,5′:4,5]thieno [2,3-c]pyridazine derivatives, which are related to Ethyl pyridazine-3-carboxylate, have been synthesized and evaluated for their antimicrobial activity .
  • Methods of Application: The antimicrobial activity of these compounds was evaluated against representative Gram-positive bacteria, Gram-negative bacteria, and fungi using the agar plate diffusion technique .
  • Results or Outcomes: The results showed that some derivatives have promising inhibitory activity against Gram-positive bacteria, and some have potent inhibition against fungi .

3. Application in Pharmaceutical and Chemical Industries

  • Summary of Application: The synthesis and characterization results of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, a compound related to Ethyl pyridazine-3-carboxylate, show that the compound has extensive research value and application potential in the pharmaceutical and chemical industries .
  • Methods of Application: The methods of application or experimental procedures were not specified in the source .
  • Results or Outcomes: The outcomes of the application were not specified in the source .

Safety And Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on Ethyl pyridazine-3-carboxylate and related compounds could involve exploring new derivatives of imidazo[1,2-b]pyridazine due to their diverse structural significance and biological activities . Additionally, the development of green chemistry practices for the synthesis of these compounds could be another area of focus .

properties

IUPAC Name

ethyl pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLVOBWNRQYTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560467
Record name Ethyl pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyridazine-3-carboxylate

CAS RN

1126-10-9
Record name Ethyl pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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